3-amino-5-thien-2-ylthieno[2,3-d]pyrimidin-4(3H)-one
Description
3-Amino-5-thien-2-ylthieno[2,3-d]pyrimidin-4(3H)-one (CAS: 315684-53-8) is a fused heterocyclic compound featuring a thieno[2,3-d]pyrimidin-4(3H)-one core. Its structure includes a 3-amino group and a 5-thien-2-yl substituent, which confer unique electronic and steric properties. Thienopyrimidinones are pharmacologically significant due to their structural resemblance to purine bases, enabling interactions with biological targets such as kinases and receptors .
Structure
3D Structure
Properties
IUPAC Name |
3-amino-5-thiophen-2-ylthieno[2,3-d]pyrimidin-4-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H7N3OS2/c11-13-5-12-9-8(10(13)14)6(4-16-9)7-2-1-3-15-7/h1-5H,11H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SANCXYPUUBVPJF-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CSC(=C1)C2=CSC3=C2C(=O)N(C=N3)N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H7N3OS2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
249.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-amino-5-thien-2-ylthieno[2,3-d]pyrimidin-4(3H)-one typically involves the cyclization of 3-amino-thiophene-2-carboxylate derivatives. One common method includes heating thiophene-2-carboxamides in formic acid, which affords thieno[2,3-d]pyrimidin-4-ones . Another approach involves the reaction of 3-amino-thiophene-2-carboxamides with 2,2,6-trimethyl-4H-1,3-dioxin-4-one in xylene, followed by cyclization with pyrrolidine in toluene using calcium chloride as a desiccant .
Industrial Production Methods
Industrial production methods for this compound are not extensively documented in the literature. the synthetic routes mentioned above can be scaled up for industrial applications, provided that the reaction conditions are optimized for larger-scale production.
Chemical Reactions Analysis
Types of Reactions
3-amino-5-thien-2-ylthieno[2,3-d]pyrimidin-4(3H)-one undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can convert the compound into its corresponding thiol derivatives.
Substitution: Nucleophilic substitution reactions can introduce various functional groups into the thienopyrimidinone scaffold.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Nucleophiles like amines, thiols, and alcohols can be used under basic conditions.
Major Products
The major products formed from these reactions include sulfoxides, sulfones, thiol derivatives, and various substituted thienopyrimidinones .
Scientific Research Applications
Chemical Properties and Structure
The molecular formula of 3-amino-5-thien-2-ylthieno[2,3-d]pyrimidin-4(3H)-one is , with a molecular weight of approximately 249.31 g/mol. The compound features a fused thieno and pyrimidine structure, which contributes to its diverse reactivity and biological properties. The presence of an amino group at the 3-position and a thienyl substituent at the 5-position enhances its potential as a therapeutic agent.
Pharmaceutical Applications
- Antimicrobial Activity : Research has demonstrated that this compound exhibits significant antimicrobial properties. Studies indicate that it is effective against various bacterial strains, including Mycobacterium tuberculosis, suggesting its potential as an antitubercular agent . Its derivatives have also shown promising antifungal activity against several fungal species.
- Non-Cytotoxicity : Notably, this compound is reported to be non-cytotoxic to mammalian cell lines, which is a critical factor for its development as a therapeutic agent . This characteristic allows for safer applications in drug formulations.
- Mechanistic Studies : Interaction studies have focused on elucidating how this compound interacts with biological targets, which is crucial for understanding its therapeutic potential. These studies often involve assessing binding affinities and modes of action at the molecular level .
- Synthesis and Derivatives : The synthesis of this compound typically involves multiple steps that can be modified to produce various derivatives with enhanced biological activities. For example, derivatives with different substituents can be synthesized to optimize their pharmacological profiles .
Agricultural Applications
In addition to its pharmaceutical uses, there is emerging interest in the application of this compound in agriculture:
- Pesticidal Properties : Preliminary studies suggest that compounds within this class may possess herbicidal or fungicidal properties, making them candidates for developing new agricultural pesticides .
Comparative Analysis with Related Compounds
To better understand the significance of this compound, it is useful to compare it with structurally similar compounds:
| Compound Name | Key Features |
|---|---|
| 5-methylthieno[2,3-d]pyrimidin-4(3H)-one | Methyl substitution enhances lipophilicity |
| 6-(4-chlorophenyl)thieno[2,3-d]pyrimidin-4(3H)-one | Chlorophenyl group increases biological activity |
| 5-(phenyl)thieno[2,3-d]pyrimidin-4(1H)-one | Phenyl group shows diverse reactivity |
These comparisons highlight how specific substitutions can influence the biological activity and chemical behavior of thienopyrimidine derivatives.
Case Studies
- Antitubercular Research : A study focusing on the efficacy of this compound against Mycobacterium tuberculosis demonstrated significant inhibition rates compared to standard treatments. This research underlines the compound's potential as a lead candidate for developing new antitubercular drugs .
- Antimicrobial Screening : In another investigation, various derivatives were synthesized and screened for antimicrobial activity using agar diffusion methods. The results indicated that certain modifications led to enhanced efficacy against resistant bacterial strains .
Mechanism of Action
The mechanism of action of 3-amino-5-thien-2-ylthieno[2,3-d]pyrimidin-4(3H)-one involves its interaction with specific molecular targets in bacterial cells. It is believed to inhibit key enzymes involved in the biosynthesis of essential cellular components, thereby exerting its antimycobacterial effects . The exact molecular pathways and targets are still under investigation, but preliminary studies suggest that the compound may interfere with the energy metabolism of Mycobacterium species .
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural Analogues and Their Modifications
The following table highlights key structural differences and similarities between 3-amino-5-thien-2-ylthieno[2,3-d]pyrimidin-4(3H)-one and related compounds:
Pharmacological Profiles
- Anticancer Activity: Thieno[2,3-d]pyrimidinones with amino groups (e.g., 2-amino derivatives) show promise in molecular docking studies against kinase targets . The 3-amino group in the target compound may enhance hydrogen bonding with active sites.
- Melanogenesis Modulation: Derivatives with azepine fragments increase melanin content in murine B16 cells by 40–60%, suggesting substituent-dependent bioactivity .
- Analgesic Activity: 2-Amino-5-thienyl analogs exhibit moderate to good activity in Eddy’s hot plate assay, outperformed by Tramadol .
Physicochemical and Electronic Properties
- Thienyl vs.
- Amino Group Positioning: The 3-amino group (vs. 2-amino in ) may alter tautomerism and binding affinity, as seen in purine analogs .
Biological Activity
3-amino-5-thien-2-ylthieno[2,3-d]pyrimidin-4(3H)-one is a heterocyclic compound that has attracted considerable interest in medicinal chemistry due to its diverse biological activities. This compound is characterized by a unique fused thieno and pyrimidine structure, which contributes to its potential as a therapeutic agent. Its molecular formula is C₁₀H₇N₃OS₂, indicating the presence of sulfur and nitrogen, which play crucial roles in its biological interactions.
Chemical Structure and Properties
The structural features of this compound include:
- Amino Group : Located at the 3-position, enhancing its solubility and reactivity.
- Thienyl Substituent : Positioned at the 5-position of the pyrimidine ring, contributing to its biological activity.
This compound's unique structure allows it to participate in various chemical reactions, which are essential for modifying its biological activity.
Antimicrobial Properties
Research indicates that this compound exhibits significant antimicrobial activity. Notably, it has shown promising results against:
- Mycobacterium tuberculosis : This compound acts as a potential antitubercular agent by inhibiting the growth of this pathogen. It specifically targets the cytochrome bd oxidase (Cyt-bd) enzyme, which is crucial for the energy metabolism of Mycobacterium tuberculosis. The inhibition of this enzyme disrupts the bacterial respiration process, leading to reduced viability of the bacteria.
Cytotoxicity Studies
In vitro studies have demonstrated that derivatives of this compound are non-cytotoxic to mammalian cell lines. This property makes them suitable candidates for further development in therapeutic applications without significant adverse effects on human cells.
The primary mechanism through which this compound exerts its biological effects involves:
- Targeting Cyt-bd : The compound inhibits this enzyme in Mycobacterium tuberculosis.
- Disruption of Energy Metabolism : By interfering with the electron transport chain, it effectively reduces ATP production in the bacteria.
Comparative Analysis with Similar Compounds
The biological activity of this compound can be compared with other structurally similar compounds:
| Compound Name | Structure | Key Features |
|---|---|---|
| 5-methylthieno[2,3-d]pyrimidin-4(3H)-one | Structure | Methyl substitution enhances lipophilicity |
| 6-(4-chlorophenyl)thieno[2,3-d]pyrimidin-4(3H)-one | Structure | Chlorophenyl group increases biological activity |
| 5-(phenyl)thieno[2,3-d]pyrimidin-4(1H)-one | Structure | Phenyl group shows diverse reactivity |
These comparisons highlight how specific substitutions can influence biological activity and pharmacological potential.
Case Studies and Research Findings
Several studies have explored the efficacy of this compound in various contexts:
-
Study on Antimycobacterial Activity :
- A study demonstrated that this compound exhibited significant activity against multiple strains of Mycobacterium tuberculosis, including drug-resistant strains. The findings suggest that it could be developed as a novel therapeutic option for tuberculosis treatment.
-
Cytotoxicity Assessment :
- In vitro cytotoxicity tests showed that derivatives were non-toxic to several mammalian cell lines. This characteristic is critical for drug development as it suggests a favorable safety profile for potential therapeutic applications.
Q & A
Q. What are the optimal synthetic routes for 3-amino-5-thien-2-ylthieno[2,3-d]pyrimidin-4(3H)-one?
The synthesis typically involves cyclization of 2-amino-thiophene precursors with formic acid under reflux (85% yield, 16–18 h) or condensation with primary amines in anhydrous xylenes (30 h reflux, 70–96% yields). Key steps include controlling reaction time, solvent choice (e.g., xylenes for improved solubility), and stoichiometric ratios of amines to precursors. Post-reaction work-up involves precipitation with light petroleum or cold water to isolate crystalline products .
Q. How is the compound characterized spectroscopically?
Nuclear Magnetic Resonance (¹H/¹³C NMR) identifies substituent patterns (e.g., thienyl protons at δ 6.8–7.5 ppm). Infrared (IR) spectroscopy confirms carbonyl stretches (~1700 cm⁻¹) and amino groups (~3400 cm⁻¹). High-Resolution Mass Spectrometry (HRMS) validates molecular formulas (e.g., [M+H]+ ions). Melting points (150–224°C) and X-ray crystallography (if available) provide additional structural confirmation .
Q. Why is the thieno[2,3-d]pyrimidin-4(3H)-one core significant in medicinal chemistry?
The fused bicyclic structure enhances π-π stacking with biological targets, while sulfur and nitrogen atoms enable hydrogen bonding and hydrophobic interactions. Derivatives exhibit antimicrobial, anti-inflammatory, and enzyme-inhibitory activities, making the core a scaffold for drug discovery .
Advanced Research Questions
Q. How can contradictory reaction yields for derivatives be resolved?
Yield discrepancies often arise from substituent electronic effects (e.g., electron-withdrawing groups slowing cyclization) or solvent polarity (xylenes vs. polar aprotic solvents). Optimization involves adjusting reaction temperatures (80–120°C), using catalysts (e.g., p-toluenesulfonic acid), or iterative purification (e.g., column chromatography) .
Q. What computational methods predict physicochemical properties and bioactivity?
Density Functional Theory (DFT) calculates frontier molecular orbitals to assess reactivity. Molecular docking (e.g., AutoDock Vina) models interactions with enzymes like kinases. ADMET predictors evaluate logP (lipophilicity), aqueous solubility, and CYP450 metabolism. These tools guide prioritization of derivatives for synthesis .
Q. What mechanistic insights exist for Pd-catalyzed modifications of this scaffold?
Palladium-mediated C–C (Suzuki) and C–N (Buchwald-Hartwig) couplings introduce aryl/heteroaryl groups. The catalytic cycle involves oxidative addition of halide precursors, ligand exchange, and reductive elimination. Key challenges include avoiding β-hydride elimination in aliphatic substitutions .
Q. How are structure-activity relationship (SAR) studies designed for antimicrobial activity?
SAR involves synthesizing derivatives with varied substituents (e.g., 3-aryl, 5-thienyl) and testing against Gram-positive/negative bacteria. Minimum Inhibitory Concentration (MIC) assays (e.g., broth microdilution) quantify potency. Substituent effects (e.g., trifluoromethyl enhancing lipophilicity) are correlated with activity trends .
Q. What strategies improve aqueous solubility without compromising bioactivity?
Introducing ionizable groups (e.g., carboxylic acids at position 4) or hydrophilic substituents (e.g., ethoxy) enhances solubility. Prodrug approaches (e.g., esterification of carboxylates) balance solubility and membrane permeability. Co-solvent systems (DMSO/PBS) are used in in vitro assays .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
